molecular formula C7H9N3O2S B2988157 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one CAS No. 2198914-09-7

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one

カタログ番号: B2988157
CAS番号: 2198914-09-7
分子量: 199.23
InChIキー: JCWGCCMFAACMEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one (CAS Number: 2198914-09-7) is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol. It is a synthetic hybrid molecule featuring a 1,3,4-thiadiazole ring linked to a pyrrolidin-2-one moiety. This structure combines two pharmacologically significant heterocyclic systems, making it a valuable scaffold for medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole core is a well-established bioisostere of pyrimidine and is known for its diverse biological activities. Derivatives of this scaffold have been extensively investigated for their anticovulsant properties , often acting through the potentiation of GABAergic neurotransmission in the central nervous system . Furthermore, 1,3,4-thiadiazole derivatives exhibit broad therapeutic potential, including promising cytotoxic and anticancer activities against various human cancer cell lines, as well as antimicrobial and antioxidant effects . The pyrrolidin-2-one (or pyrrolidone) component is a ubiquitous feature in nootropic and neuroprotective agents, suggesting potential applications in neuroscience research. This combination of structural features makes this compound a compound of high interest for researchers exploring new therapeutic agents for disorders of the central nervous system and cancer. Its physicochemical properties, including a topological polar surface area of 92.4 Ų, can influence its bioavailability and ability to cross biological barriers like the blood-brain barrier. Researchers can utilize this compound as a key intermediate or a lead compound for synthesizing novel derivatives, for structure-activity relationship (SAR) studies, or for in vitro biological screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4-9-10-7(13-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWGCCMFAACMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-pyrrolidinone in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The process would include the same basic reaction but optimized for large-scale production, including the use of automated reactors and real-time monitoring of reaction conditions .

化学反応の分析

Types of Reactions

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Structural and Functional Analogues

The following table compares 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one with key analogues from the literature:

Compound Name (or Identifier) Core Structure Thiadiazole/Oxadiazole Substituent Additional Functional Groups Molecular Formula Reported Biological Activity
Target Compound Pyrrolidin-2-one 5-Methyl-1,3,4-thiadiazol-2-yloxy None C₇H₉N₃O₂S Not explicitly reported
L6 () Pyrrolidin-2-one 5-Fluoro-1,3,4-thiadiazol-2-yloxy Benzopyran, hydroxyl groups C₂₁H₁₄FN₃O₇S SARS-CoV 3CL protease inhibitor
CAS 1105229-00-2 () Piperidine 5-Methyl-1,3,4-thiadiazol-2-yl Phenoxyethanone C₁₆H₁₉N₃O₂S Unknown
CAS 182323-70-2 () Pyrrolidine None Phenoxymethyl, methyl groups C₁₂H₁₅NO Unknown
Key Observations:

Core Structure Differences: The target compound and L6 share a pyrrolidin-2-one core, which is absent in piperidine-based analogues (e.g., CAS 1105229-00-2). Piperidine derivatives (e.g., CAS 1105229-00-2) lack the lactam’s rigidity and hydrogen-bonding capacity, which may reduce target affinity compared to pyrrolidinone-based compounds.

Substituent Effects :

  • The 5-methyl group on the thiadiazole ring in the target compound likely enhances lipophilicity compared to the 5-fluoro substituent in L6. This could improve oral bioavailability but may reduce solubility .
  • L6’s benzopyran moiety introduces aromaticity and hydroxyl groups, which are critical for binding to SARS-CoV 3CL protease. The absence of this group in the target compound suggests divergent therapeutic applications .

The target compound’s simpler structure may prioritize pharmacokinetic advantages (e.g., metabolic stability) over potency .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 5-methyl group in the target compound increases logP compared to L6’s 5-fluoro substituent. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : The target compound (MW: ~215 g/mol) is significantly smaller than L6 (MW: ~495 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness.
  • Hydrogen-Bonding Capacity: The pyrrolidin-2-one ketone oxygen provides a strong hydrogen-bond acceptor, absent in non-lactam analogues like CAS 182323-70-2.

生物活性

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one is a heterocyclic compound characterized by the presence of a thiadiazole ring and a pyrrolidinone moiety. This unique structure has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities.

The compound has a CAS number of 2198914-09-7 and is known for its diverse chemical reactivity, which can be exploited in drug development. Its synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-pyrrolidinone under reflux conditions, utilizing solvents such as ethanol or methanol for optimal yields.

Anticancer Properties

Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer potential. While specific data on this compound is limited, related compounds have shown to influence cell signaling pathways and gene expression relevant to cancer cell proliferation and apoptosis. For instance, some thiadiazole derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis through various molecular mechanisms .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival . In vitro studies suggest that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) that are effective against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is hypothesized to result from its ability to interact with specific biomolecules. This interaction may lead to enzyme inhibition or activation, influencing cellular metabolism and gene expression. The compound's efficacy could vary based on dosage and environmental conditions, which are critical factors in determining its therapeutic potential .

Case Studies

  • Anticancer Efficacy : A study examining similar thiadiazole derivatives reported significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest that structural modifications can enhance the biological activity of thiadiazole-containing compounds .
  • Antimicrobial Testing : Another investigation into related pyrrolidine derivatives revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 0.0039 mg/mL. These results underscore the potential for developing new antimicrobial agents based on the thiadiazole framework .

Comparative Analysis

Compound TypeBiological ActivityNotable Findings
Thiadiazole Derivatives Anticancer & AntimicrobialSignificant cytotoxicity against cancer cells; effective against bacteria
Pyrrolidine Derivatives AntibacterialStrong inhibition of S. aureus and E. coli
Similar Thiadiazole Compounds Broad-spectrum antimicrobialMIC values ranging from 0.0039 to 0.025 mg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A modified procedure from Suresh et al. ( ) can be adapted, where 5-methyl-1,3,4-thiadiazol-2-amine is reacted with a pyrrolidin-2-one derivative under nucleophilic substitution conditions. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.
  • Catalysis with triethylamine to deprotonate intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield optimization through stoichiometric control (1:1.2 molar ratio of thiadiazole to pyrrolidinone).
    • Validation : Monitor reaction progress via TLC and confirm structure by 1^1H NMR and FTIR (C-O-C stretch at ~1100–1250 cm1^{-1}) .

Q. How can the structural conformation and hydrogen-bonding interactions of this compound be characterized experimentally?

  • Methodology :

  • X-ray crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water) and refine using SHELXL ( ) for precise bond-length/angle analysis.
  • Vibrational spectroscopy : Compare experimental FTIR/FT-Raman spectra (e.g., N-H stretch at ~3200 cm1^{-1}, thiadiazole ring vibrations at ~1500 cm1^{-1}) with density functional theory (DFT) calculations to identify key conformational features .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodology :

  • HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v) and UV detection at 254 nm.
  • LC-MS : Electrospray ionization (ESI+) in positive ion mode for molecular ion identification ([M+H]+^+ at m/z 241).
  • Cross-validate with 1^1H NMR integration against an internal standard (e.g., trimethylsilylpropionic acid) .

Advanced Research Questions

Q. How do substituents on the thiadiazole ring influence bioactivity, and what structural modifications enhance antioxidant or anticancer potency?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., styryl, nitro, halogens) at the 5th position of the thiadiazole. Test in vitro:
  • Antioxidant activity : DPPH radical scavenging assay (IC50_{50} values; compare to ascorbic acid) .
  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with cisplatin as a positive control.
  • Key Finding : Styryl substitution (e.g., compound 3s in ) enhances antioxidant activity (IC50_{50} = 161.93 µM), while 3-fluorophenyl or 4-chlorophenyl groups improve cytotoxicity (IC50_{50} < 70 µM) .

Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to targets like topoisomerase II or thioredoxin reductase. Parameterize the thiadiazole ring as a hydrogen-bond acceptor.
  • NBO analysis : Calculate charge distribution and orbital hybridization (e.g., lone pairs on sulfur/nitrogen) to explain reactivity .

Q. How does pH or temperature affect the compound’s stability in aqueous solutions?

  • Methodology :

  • Kinetic studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Spectroscopic analysis : Track pH-dependent fluorescence changes (e.g., emission shifts at 450 nm) to identify protonation-sensitive moieties .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line viability thresholds, DPPH concentration). For example, reports IC50_{50} = 161.93 µM for antioxidant activity, while other studies may vary due to ascorbic acid batch differences.
  • Dose-response refinement : Re-test disputed compounds under standardized protocols (e.g., fixed 100 µM DPPH, 1-hour incubation) .

Methodological Notes

  • Conflicting Data : Discrepancies in substituent effects (e.g., methyl vs. styryl) may arise from steric hindrance or electronic effects. For example, bulky styryl groups in 3s ( ) improve radical scavenging but reduce membrane permeability in cytotoxicity assays.
  • Synthesis Pitfalls : Impurities from incomplete nucleophilic substitution can skew bioactivity results. Always verify by 1^1H NMR (absence of ~δ 3.5 ppm pyrrolidine NH peak) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。